molecular formula C8H4N2O3S B1595817 3-Nitrobenzoyl isothiocyanate CAS No. 78225-78-2

3-Nitrobenzoyl isothiocyanate

Cat. No. B1595817
CAS RN: 78225-78-2
M. Wt: 208.2 g/mol
InChI Key: BPIGGCBDZBMLCI-UHFFFAOYSA-N
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Description

3-Nitrobenzoyl isothiocyanate (NBTC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBTC is a derivative of benzoyl isothiocyanate, which is a well-known compound with various biological activities. NBTC is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 214.17 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-Nitrobenzoyl isothiocyanate is used in the synthesis of various chemical compounds. For instance, it reacts with ammonium thiocyanate to produce N-aryl-N′-(o-nitrobenzoyl)thiourea derivatives, which have shown potential in promoting wheat growth (Wei Taibao, 2004).
  • This compound participates in the synthesis of diverse spirooxindoles containing a 2,3-dihydrobenzofuran motif, which are important in pharmaceutical research (Jian‐Qiang Zhao et al., 2018).

Biological and Medicinal Applications

  • In biological studies, derivatives of 3-Nitrobenzoyl isothiocyanate have been investigated for their potential anticancer properties. For example, compounds derived from phenoxycarbonyl isothiocyanate/4-nitrobenzoyl isothiocyanate have shown significant activity against various human cancer cell lines (S. Pandey et al., 2019).
  • Additionally, divalent metallion complexes of derivatives of 4-Nitrobenzoyl isothiocyanate have been synthesized and characterized, indicating potential applications in material science and biochemistry (B. Sarhan & Ban Z. Neema, 2017).

properties

IUPAC Name

3-nitrobenzoyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3S/c11-8(9-5-14)6-2-1-3-7(4-6)10(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIGGCBDZBMLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228902
Record name 3-Nitrobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzoyl isothiocyanate

CAS RN

78225-78-2
Record name 3-Nitrobenzoyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078225782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80228902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78225-78-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
EV Nosova, OA Batanova, GN Lipunova… - Mendeleev …, 2020 - Elsevier
… In another approach to 2-(azacycloalkyl)-5-fluoro-8-nitro1,3-benzothiazin-4-ones 4 (Scheme 1), in situ generated 2,6-difluoro-3-nitrobenzoyl isothiocyanate was reacted with secondary …
Number of citations: 2 www.sciencedirect.com
BM Yamin, NZ Zulkifli - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… The title salt, C 9 H 18 NO + ·C 7 H 3 ClNO 4 − , was obtained as an unexpected product of the reaction of 4-chloro-3-nitrobenzoyl isothiocyanate with pyrrolidine. The six-membered …
Number of citations: 2 scripts.iucr.org
NZ Zulkifli, BM Yamin - myjms.mohe.gov.my
… 7 new compounds from the reaction of pyrrolidine with o-, m-, p-methylbenzoyl isothiocyanate, o-, m-, p-nitrobenzoyl isothiocyanate and 4-chloro-3-nitrobenzoyl isothiocyanate were …
Number of citations: 0 myjms.mohe.gov.my
Ç EFEOĞLU, Ş TİKEN, S Hayati, Y Nural - Journal of the Turkish Chemical … - dergipark.org.tr
… Bis-acyl thiourea derivatives 5, 6 were synthesized by the reaction of 4-nitrobenzoyl isothiocyanate or 3-nitrobenzoyl isothiocyanate, which were prepared with the reaction of potassium …
Number of citations: 0 dergipark.org.tr
N Entezari, B Akhlaghinia… - Croatica Chemica Acta, 2014 - hrcak.srce.hr
… Figure S3-B: Mass spectrum of 3-nitrobenzoyl isothiocyanate (Table 2, entry 3) … Figure S3-C: Elemental analysis data of 3-nitrobenzoyl isothiocyanate (Table 2, entry 3) …
Number of citations: 12 hrcak.srce.hr
N Zulkifli, SFM Yusoff, BM Yamin - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… An ethanolic solution (10 ml) of 3-nitrobenzoyl isothiocyanate (0.416 g, 2 mmol) was added into a beaker containing pyrrolidine (0.007 g, 1 mmol) in 10 ml ethanol. The solution was …
Number of citations: 1 scripts.iucr.org
F Odame, ZR Tshentu, K Lobb - Journal of Molecular Modeling, 2022 - Springer
… A reaction of 3-nitrobenzoyl isothiocyanate with 2-aminobenzimidazole yielded the following possible 2-(3-nitrophenyl)-10H-[1,3,5]triazino[1,2-a]benzimidazole-4-thione (3a), 2-(3-…
Number of citations: 1 link.springer.com

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